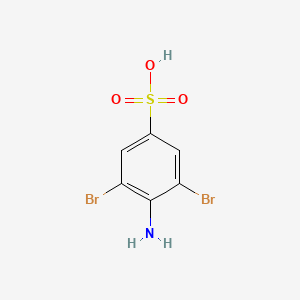![molecular formula C15H12N4OS B7771586 1-[(2-oxoindol-3-yl)amino]-3-phenylthiourea](/img/structure/B7771586.png)
1-[(2-oxoindol-3-yl)amino]-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “1-[(2-oxoindol-3-yl)amino]-3-phenylthiourea” is a chemical substance that has garnered significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of the compound “1-[(2-oxoindol-3-yl)amino]-3-phenylthiourea” involves several synthetic routes. One common method includes the reaction of specific precursor chemicals under controlled conditions. The reaction typically requires a catalyst to facilitate the process and may involve heating or cooling to maintain the desired temperature range. The exact reaction conditions, such as temperature, pressure, and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet commercial demands. This often involves the use of large reactors and continuous flow systems to ensure a consistent and high-yield production process. The industrial production methods are optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in large quantities without compromising quality.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “1-[(2-oxoindol-3-yl)amino]-3-phenylthiourea” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of “this compound” depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.
Applications De Recherche Scientifique
The compound “1-[(2-oxoindol-3-yl)amino]-3-phenylthiourea” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of “1-[(2-oxoindol-3-yl)amino]-3-phenylthiourea” involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “1-[(2-oxoindol-3-yl)amino]-3-phenylthiourea” include those with comparable chemical structures and properties. These compounds may share similar functional groups or molecular frameworks, leading to analogous chemical behaviors and applications.
Uniqueness
What sets “this compound” apart from similar compounds is its unique combination of chemical properties, which may include specific reactivity, stability, and biological activity. These unique features make it particularly valuable for certain applications where other compounds may not be as effective.
Conclusion
The compound “this compound” is a versatile chemical substance with significant potential in various scientific fields Its unique properties, diverse preparation methods, and wide range of applications make it a valuable compound for research and industrial use
Propriétés
IUPAC Name |
1-[(2-oxoindol-3-yl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-14-13(11-8-4-5-9-12(11)17-14)18-19-15(21)16-10-6-2-1-3-7-10/h1-9H,(H2,16,19,21)(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNGPRGMGIVBCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC2=C3C=CC=CC3=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)NNC2=C3C=CC=CC3=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

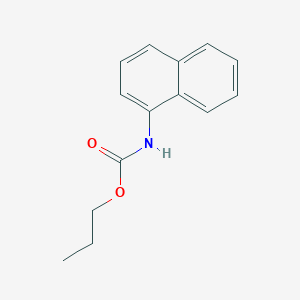
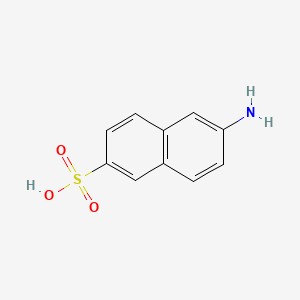
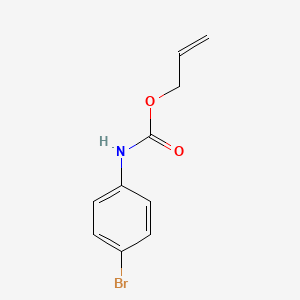
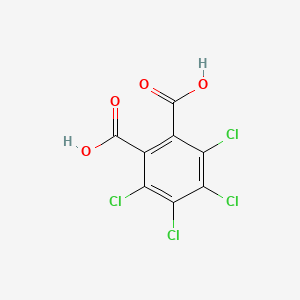

![[(E)-N'-[N'-(2-methoxyphenyl)carbamimidoyl]carbamimidoyl]azanium;4-methylbenzenesulfonate](/img/structure/B7771570.png)
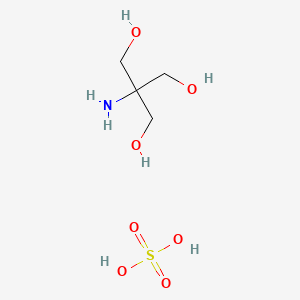
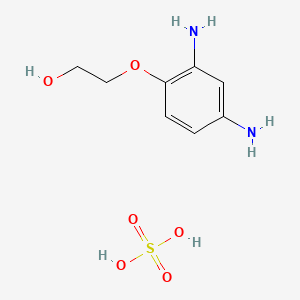
![[2-(Methoxycarbonyl)anilino]acetic acid](/img/structure/B7771585.png)
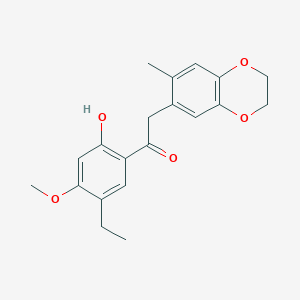
![(2-Ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid](/img/structure/B7771596.png)
![methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B7771621.png)
